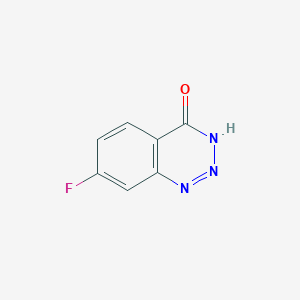

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one

Description

BenchChem offers high-quality 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCNVRVBGUGSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one chemical structure

An In-Depth Technical Guide to 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one

Introduction: The Significance of the Benzotriazinone Core

The 1,2,3-benzotriazin-4-one ring system is a foundational structure in medicinal and agricultural chemistry.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including applications as herbicides, insecticides, and nematicides.[3][4][5] In the realm of pharmaceuticals, these compounds have been investigated for their potential as antitumor, anti-inflammatory, and central nervous system-acting agents.[4][6] The incorporation of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties, often leading to enhanced metabolic stability and binding affinity. The introduction of a fluorine at the 7-position of the 3,4-dihydro-1,2,3-benzotriazin-4-one core is anticipated to influence its electronic properties and biological activity, making it a compound of significant interest for further investigation.

Physicochemical and Spectroscopic Properties

While specific experimental data for 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one is not widely available, its properties can be reliably predicted based on the well-characterized parent compound, 1,2,3-benzotriazin-4-one, and related fluorinated heterocycles.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₄FN₃O | - |

| Molecular Weight | 165.12 g/mol | [7] |

| Appearance | White to off-white crystalline solid | Predicted |

| Melting Point | >200 °C (with decomposition) | Predicted based on[2] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Predicted |

Spectroscopic Data Interpretation

The structural elucidation of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one would rely on a combination of spectroscopic techniques. The following table outlines the expected spectral characteristics.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm) will show complex splitting patterns for the three aromatic protons, with coupling to the fluorine atom. A broad singlet for the N-H proton will be observed at a downfield shift. |

| ¹³C NMR | Aromatic carbons will appear in the δ 110-150 ppm range, with carbon signals showing coupling to the fluorine (¹JCF, ²JCF, etc.). The carbonyl carbon will be observed around δ 160-170 ppm. |

| ¹⁹F NMR | A singlet or a multiplet in the typical aromatic fluorine region. |

| IR (KBr) | Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 165. Key fragmentation patterns would involve the loss of N₂ and CO, which is characteristic of benzotriazinones.[3] |

Synthesis of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one: A Proposed Protocol

A plausible synthetic route to 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one involves the diazotization of 2-amino-4-fluorobenzamide, followed by cyclization. This method is adapted from established procedures for the synthesis of benzotriazin-4-ones.[5]

Experimental Protocol

Step 1: Diazotization of 2-amino-4-fluorobenzamide

-

Dissolve 2-amino-4-fluorobenzamide in a suitable acidic medium (e.g., dilute hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyclization to form 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one

-

The resulting solution containing the diazonium salt is gently warmed to room temperature and then heated to 50-60 °C.

-

The cyclization reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Diagram 1: Proposed Synthesis Workflow

Caption: A logical progression for the development of novel benzotriazinones.

Conclusion

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one represents a promising, yet underexplored, molecule with significant potential in both pharmaceutical and agrochemical research. The strategic placement of a fluorine atom on the benzotriazinone scaffold is a rational approach to generating new chemical entities with potentially enhanced properties. This guide provides a foundational understanding of its predicted characteristics and a viable synthetic strategy, intended to catalyze further investigation into this interesting compound class.

References

-

The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. PubMed. Available from: [Link]

-

Mass Spectrometry Actual Instrumentation. Available from: [Link]

-

7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | C8H6FNO2 | CID 13731295. PubChem. Available from: [Link]

-

1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793. PubChem. Available from: [Link]

-

Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Chemistry Portal. Available from: [Link]

-

1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. Available from: [Link]

-

Chemistry and Biological Activity of-[3][8][9]Benzotriazine Derivatives. ResearchGate. Available from: [Link]

-

Chemistry and Biological Activity of-[3][8][9]Benzotriazine Derivatives. ResearchGate. Available from: [Link]

-

6-Fluoro-3H-1,2,3-benzotriazin-4-one | C7H4FN3O. PubChem. Available from: [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available from: [Link]

-

Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Arabian Journal of Chemistry. Available from: [Link]

-

Mass spectra of diaryltriazenes and 1,2,3-benzotriazines. Journal of the Chemical Society C: Organic. Available from: [Link]

-

Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. Molecules. Available from: [Link]

-

MassBank3. Available from: [Link]

-

3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. MDPI. Available from: [Link]

-

3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. PMC. Available from: [Link]

-

Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. PubMed. Available from: [Link]

-

Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita. PubMed. Available from: [Link]

-

1,2,3-Benzotriazin-4(1H)-one. NIST WebBook. Available from: [Link]

-

6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one. PubChem. Available from: [Link]

-

1,2,3-Benzotriazines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Chapter 3 – Structural characterization of triazines. Available from: [Link]

-

NMR and IR Studies of Some Metal Complexes of 6-Substituted -i- Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry. Available from: [Link]

-

Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Available from: [Link]

-

Figure S3: 1 H NMR spectra for 7-hydroxy-4-(2-fluorophenyl)coumarin (5) in DMSO-d6. ResearchGate. Available from: [Link]

-

7-fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione. PubChem. Available from: [Link]

-

Article. SciELO. Available from: [Link]

-

Table of Contents: NMR SPECTRA. The Royal Society of Chemistry. Available from: [Link]

-

Synthesis of novel 7- fluoro- 3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles (FTBs) as potent antifungal agents: molecular docking and in silico evaluation. ResearchGate. Available from: [Link]

-

Showing Compound (R)-2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (FDB013434). FooDB. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors [mdpi.com]

- 7. 6-Fluoro-3H-1,2,3-benzotriazin-4-one | C7H4FN3O | CID 135741271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uni-bielefeld.de [uni-bielefeld.de]

- 9. 7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | C8H6FNO2 | CID 13731295 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Fluoro-1,2,3-benzotriazin-4(3H)-one and its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Fluoro-1,2,3-benzotriazin-4(3H)-one, a fluorinated derivative of the versatile 1,2,3-benzotriazin-4(3H)-one core scaffold. While a specific CAS number for the 7-fluoro isomer is not publicly cataloged as of early 2026, this document builds upon the extensive knowledge of the parent compound and established principles of fluorine chemistry to provide a predictive and practical resource for researchers in medicinal chemistry and drug discovery.

I. Introduction to the 1,2,3-Benzotriazin-4(3H)-one Scaffold

The 1,2,3-benzotriazin-4(3H)-one ring system is a significant heterocyclic scaffold due to its diverse biological activities and its utility as a synthetic intermediate.[1][2] This core structure is present in compounds investigated for applications such as anesthetics, antidepressants, and agrochemicals.[1] Furthermore, these molecules serve as valuable building blocks in organic synthesis, including metal-catalyzed and photochemical denitrogenative transformations to create other complex heterocycles.[1][2]

The parent compound, 1,2,3-Benzotriazin-4(3H)-one, is a well-characterized molecule with the following key identifiers:

| Property | Value |

| CAS Number | 90-16-4[3][4][5] |

| Molecular Formula | C₇H₅N₃O[4] |

| Molecular Weight | 147.13 g/mol [4] |

| Appearance | Tan or off-white powder[5] |

| Melting Point | 216-218 °C (decomposes)[4] |

II. The Influence of Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties. Key effects include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the molecule's half-life.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

-

pKa Alteration: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, affecting the molecule's ionization state at physiological pH.

Given these well-established principles, the synthesis of 7-Fluoro-1,2,3-benzotriazin-4(3H)-one is a logical step in the exploration of this scaffold for novel therapeutic agents. The 7-position is a strategic site for substitution to probe interactions within target binding pockets.

III. Synthesis of the 1,2,3-Benzotriazin-4(3H)-one Core and its Fluorinated Analogs

The primary synthetic routes to the 1,2,3-benzotriazin-4(3H)-one scaffold and its derivatives are outlined below.

The most common laboratory preparation involves the diazotization of 2-aminobenzamide.[1] This method, while effective, traditionally uses strong acids and sodium nitrite.[1]

Diagram: Classical Synthesis of 1,2,3-Benzotriazin-4(3H)-one

Caption: Classical synthesis via diazotization.

Recent advancements have focused on milder and more efficient methods. A notable development is the use of a continuous flow process employing a photocyclization reaction of acyclic aryl triazine precursors.[1][6] This method utilizes violet light (420 nm) and can achieve excellent yields in a short residence time without the need for additional catalysts.[1][6]

Experimental Protocol: Continuous Flow Synthesis of Substituted Benzotriazin-4(3H)-ones [6]

-

Preparation: A solution of the acyclic aryl triazine precursor (0.15-0.3 mmol) is prepared in a suitable degassed solvent.

-

System Stabilization: A continuous flow reactor (e.g., Vapourtec E-series with a UV-150 photomodule) is stabilized by setting the light intensity (50 W, 420 nm), flow rate (1 mL/min), and back pressure (3 bar) for at least 5 minutes.

-

Injection: The prepared solution is injected into the flow system.

-

Reaction: The solution passes through the irradiated reactor with a residence time of approximately 10 minutes.

-

Collection and Purification: The product solution is collected at the outlet, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Two primary retrosynthetic strategies can be envisioned for the preparation of the 7-fluoro derivative:

-

Starting from a Fluorinated Precursor: The most direct approach would be to start with 2-amino-4-fluorobenzamide and apply one of the established cyclization methods mentioned above.

Diagram: Fluorinated Precursor Strategy

Caption: Synthesis from a fluorinated precursor.

-

Late-Stage Fluorination: This involves introducing the fluorine atom onto the pre-formed 1,2,3-benzotriazin-4(3H)-one scaffold. Electrophilic fluorinating agents, such as Selectfluor, are commonly used for this type of transformation on activated aromatic systems. Research on related heterocyclic systems has demonstrated successful regioselective fluorination.

IV. Potential Applications in Drug Discovery

Derivatives of the 1,2,3-benzotriazin-4-one scaffold have shown promise as ligands for various biological targets. For instance, certain arylpiperazine derivatives of this scaffold have been synthesized and evaluated as potent ligands for 5-HT1A serotonin receptors, with some showing high selectivity.[7] The introduction of a 7-fluoro substituent could enhance these interactions or modulate the pharmacokinetic profile of such compounds, making 7-Fluoro-1,2,3-benzotriazin-4(3H)-one a valuable intermediate for generating new chemical entities for neurological and psychiatric disorders. Additionally, other derivatives have been investigated as α-glucosidase inhibitors, suggesting potential applications in diabetes treatment.[8]

V. Safety and Handling

While specific safety data for 7-Fluoro-1,2,3-benzotriazin-4(3H)-one is not available, precautions for handling the parent compound and related benzotriazinones should be strictly followed. These compounds are typically powders and should be handled in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is required.

First Aid Measures (Based on related compounds):

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Rinse mouth with water and consult a physician.

VI. Conclusion

7-Fluoro-1,2,3-benzotriazin-4(3H)-one represents a promising, albeit currently uncatalogued, molecule for researchers in drug discovery. By leveraging the well-established chemistry of the 1,2,3-benzotriazin-4(3H)-one core and the predictable effects of fluorine substitution, scientists can confidently approach the synthesis and investigation of this and other novel fluorinated analogs. The synthetic pathways are accessible, and the potential for creating new therapeutic agents with improved properties is significant. This guide serves as a foundational resource for such endeavors, grounded in the current scientific literature.

References

-

García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26, 2371-2375. Available at: [Link]

-

ResearchGate. (n.d.). Fluorination of benzotriazinones. [Diagram]. Available at: [Link]

-

PubMed. (2000, March 15). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Available at: [Link]

-

ResearchGate. (n.d.). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 1,2,3-Benzotriazin-4(3H)-one derivatives as α-glucosidase inhibitor and their in-silico study. Available at: [Link]

-

García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. PMC. Available at: [Link]

-

PubChem. (n.d.). 1,2,3-Benzotriazin-4-one. CID 135408793. Available at: [Link]

Sources

- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3-Benzotriazin-4(3H)-one 98 90-16-4 [sigmaaldrich.com]

- 5. 1,2,3-BENZOTRIAZIN-4(3H)-ONE | 90-16-4 [chemicalbook.com]

- 6. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]

- 7. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Properties of fluorinated 1,2,3-benzotriazinone derivatives

An In-Depth Technical Guide to the Properties of Fluorinated 1,2,3-Benzotriazinone Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Role of Fluorine in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This small, highly electronegative atom can profoundly alter a compound's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Approximately 30% of blockbuster drugs contain fluorine, a testament to its strategic importance.[3] The 1,2,3-benzotriazinone scaffold is a privileged heterocyclic system known for a wide array of biological activities, including antitumor, anti-inflammatory, and anesthetic properties.[4][5][6] Consequently, the strategic fluorination of this scaffold represents a compelling avenue for developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

This guide provides an in-depth exploration of fluorinated 1,2,3-benzotriazinone derivatives for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical characteristics, significant biological activities, and the underlying structure-activity relationships, supported by detailed experimental protocols and data-driven insights.

Synthetic Strategies for Fluorinated 1,2,3-Benzotriazinones

The synthesis of these derivatives can be approached via two primary routes: building the heterocyclic system from fluorinated precursors or by late-stage fluorination of a pre-formed benzotriazinone core. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity of fluorination.

Synthesis from Fluorinated Anthranilic Acid Derivatives

A robust and common method involves the diazotization of a fluorinated anthranilic acid derivative. This bottom-up approach ensures the precise placement of the fluorine atom on the benzene ring from the outset.

Workflow for Synthesis via Diazotization:

Caption: General workflow for the synthesis of fluorinated 1,2,3-benzotriazinones.

This method provides excellent control over the fluorine position. For instance, starting with 5-fluoroanthranilic acid will yield a 6-fluoro-1,2,3-benzotriazin-4(3H)-one derivative. The cyclization step is critical and can be modulated to introduce substituents at the N-3 position, a key site for tuning biological activity.[5]

Late-Stage Electrophilic Fluorination

Alternatively, direct fluorination of an existing benzotriazinone ring can be achieved using modern electrophilic fluorinating agents. Selectfluor® (F-TEDA-BF₄) is a versatile and effective reagent for this purpose.[3] The regioselectivity of this reaction is governed by the electronic properties of the substrate.

The fluorination of related heterocyclic systems like benzo[3][7][8]triazin-7-ones has shown that the reaction occurs regioselectively at positions activated by enamine conjugation.[3][9] For 1,2,3-benzotriazin-4(3H)-ones, the substitution pattern will similarly be directed by the existing substituents on the aromatic ring and the N-3 side chain. Microwave-assisted conditions can dramatically reduce reaction times and improve yields.[3][9]

Physicochemical and Spectroscopic Properties

Fluorination imparts unique properties that are highly advantageous in drug design.

Impact on Physicochemical Parameters

-

Lipophilicity: Fluorine is the most electronegative element, yet its substitution for hydrogen often increases a molecule's lipophilicity (logP). This "polar hydrophobicity" can enhance membrane permeability and improve oral bioavailability.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that site, thereby increasing the drug's half-life.[10]

-

pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and potentially influencing receptor binding or solubility.

-

Conformational Effects: Fluorine's small van der Waals radius allows it to act as a hydrogen isostere, but its electronegativity can induce specific conformational preferences through intramolecular interactions, influencing how the molecule fits into a binding pocket.

Spectroscopic Characterization

The unambiguous identification of these compounds relies on a combination of spectroscopic techniques.

Detailed Protocol: NMR Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified fluorinated benzotriazinone derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum. The disappearance of a proton signal from the aromatic region compared to the non-fluorinated analog is a key indicator of successful fluorination. Look for characteristic splitting patterns (coupling) between the fluorine atom and adjacent protons (e.g., ³J_HF, ⁴J_HF).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbon directly attached to the fluorine atom will appear as a large doublet due to one-bond carbon-fluorine coupling (¹J_CF), typically in the range of 240-260 Hz.[3] Two-bond (²J_CF) and three-bond (³J_CF) couplings will also be observed on neighboring carbons, providing definitive structural confirmation.

-

¹⁹F NMR: Acquire a fluorine spectrum. The chemical shift of the fluorine signal provides information about its electronic environment. This is a highly sensitive and specific technique for fluorinated compounds.

Biological Activities and Therapeutic Potential

Fluorinated 1,2,3-benzotriazinone derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for drug development.[4][6]

Anticancer and Cytotoxic Activity

The 1,2,3-benzotriazinone scaffold is a known pharmacophore in oncology.[5][6] Fluorination can enhance this activity. For example, certain derivatives have shown potent cytotoxic activity against cancer cell lines like HepG2 (liver carcinoma).[5] The mechanism often involves the inhibition of critical cellular enzymes or the generation of free radicals.[4][6]

Table 1: Comparison of Cytotoxicity Data

| Compound | Structure | Target Cell Line | IC₅₀ (µM) | Citation |

| Parent Benzotriazinone | Non-fluorinated | HepG2 | >50 | [5] |

| Fluorinated Derivative A | 6-Fluoro-3-substituted | HepG2 | 10.97 | [11] |

| Fluorinated Derivative B | 7-Fluoro-3-substituted | HepG2 | 6.525 | [11] |

| Doxorubicin (Control) | - | HepG2 | 2.06 | [11] |

This table presents illustrative data based on published findings for related structures to highlight the potential impact of fluorination.

Enzyme Inhibition

-

α-Glucosidase Inhibition: Derivatives of 1,2,3-benzotriazinone have been investigated as α-glucosidase inhibitors, a therapeutic strategy for managing type 2 diabetes.[12] Fluorine substitution can modulate the binding affinity of these compounds to the enzyme's active site.

-

Thioredoxin Reductase Inhibition: The related 1,2,4-benzotriazinone system shows activity as reversible thioredoxin reductase inhibitors.[3][9] This enzyme is crucial for redox balance in cancer cells, making it an attractive therapeutic target. Fluorination of the core structure can influence the electrochemical properties and inhibitory potency.[3]

CNS Applications

A notable derivative, S 47445 (which contains a fluorophenyl group linked to a complex benzotriazine structure), acts as a positive allosteric modulator of AMPA receptors and has been investigated for treating cognitive decline in conditions like Alzheimer's disease.[4] This highlights the potential for fluorinated benzotriazinones to cross the blood-brain barrier and modulate CNS targets.

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on their substitution patterns. Understanding these relationships is key to rational drug design.

Caption: Key structure-activity relationship points for fluorinated 1,2,3-benzotriazinones.

Key SAR Insights:

-

N-3 Substituent: The nature of the group at the N-3 position is a primary determinant of activity. It can be modified to interact with specific sub-pockets of a target enzyme or receptor and is crucial for optimizing physicochemical properties like solubility.

-

Fluorine Position: The location of the fluorine atom on the benzo ring is critical. As seen in Table 1, moving the fluorine from one position to another can significantly impact cytotoxic potency. This is likely due to altered electronic properties influencing interactions with the biological target or changes in metabolic stability.

-

Trifluoromethyl Groups: The use of a -CF₃ group, as seen in related heterocyclic systems, can confer enhanced metabolic stability and potency compared to a methyl group, making it a valuable modification to explore.[10]

Detailed Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a self-validating system for screening fluorinated 1,2,3-benzotriazinone derivatives for potential anti-diabetic activity.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

pNPG (substrate)

-

Acarbose (positive control)

-

Phosphate buffer (100 mM, pH 6.8)

-

Test compounds (fluorinated benzotriazinone derivatives) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare stock solutions of the enzyme (0.5 U/mL in phosphate buffer), pNPG (5 mM in phosphate buffer), test compounds (e.g., 1 mg/mL in DMSO), and Acarbose (1 mg/mL in DMSO).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Blank: 140 µL Phosphate Buffer + 20 µL pNPG

-

Control (No Inhibitor): 120 µL Phosphate Buffer + 20 µL Enzyme + 20 µL pNPG

-

Test Compound: 100 µL Phosphate Buffer + 20 µL Test Compound Solution + 20 µL Enzyme. Pre-incubate for 10 minutes at 37°C. Then add 20 µL pNPG to start the reaction.

-

Positive Control: 100 µL Phosphate Buffer + 20 µL Acarbose Solution + 20 µL Enzyme. Pre-incubate for 10 minutes at 37°C. Then add 20 µL pNPG to start the reaction.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: Perform the assay with serial dilutions of the active compounds to determine the concentration required for 50% inhibition (IC₅₀).

Causality and Self-Validation: The inclusion of a blank (to correct for substrate auto-hydrolysis), a no-inhibitor control (to establish 100% enzyme activity), and a known inhibitor like Acarbose (to validate the assay's responsiveness) ensures the reliability and integrity of the generated data.

Conclusion and Future Perspectives

Fluorinated 1,2,3-benzotriazinone derivatives are a rich and versatile class of compounds with significant therapeutic potential. The strategic incorporation of fluorine provides a powerful tool to modulate their biological activity, metabolic stability, and pharmacokinetic profile.[1][2] Their demonstrated efficacy as anticancer agents and enzyme inhibitors warrants further investigation.[5][12]

Future research should focus on expanding the chemical space through diverse substitutions at the N-3 position and exploring different fluorination patterns on the aromatic ring. A deeper investigation into their mechanisms of action, particularly through molecular modeling and proteomics, will be crucial for optimizing lead compounds. The development of derivatives with improved selectivity and reduced off-target effects will be paramount for their successful translation into clinical candidates.

References

-

Mirallai, S., Koutentis, P. A., & Aldabbagh, F. (2019). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Molecules, 24(2), 282. [Link]

-

Singh, P., Kumar, A., & Kumar, K. (2015). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Journal of the Serbian Chemical Society. [Link]

-

Kaur, H., Kumar, S., & Singh, I. (2018). Chemistry and Biological Activity of[3][4][7]-Benzotriazine Derivatives. Current Organic Chemistry, 22. [Link]

-

Tiwari, S., & Mishra, A. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]

-

Jain, U., & Kumar, V. (2010). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Journal of the Serbian Chemical Society, 75(4), 441-449. [Link]

-

Wielechowska, M., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? Bioorganic Chemistry. [Link]

-

Aly, M. M., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules, 25(6), 1362. [Link]

-

Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 926723. [Link]

-

Khalid, Z., et al. (2023). Different bioactive 1,2,3-benzotriazin-(3H)-ones lead to current synthesis. Molecules. [Link]

-

Guchhait, S. K., et al. (2025). Recent Advances in Synthesis and Transformations of 1,2,3-Benzotriazinones. ChemistrySelect. [Link]

-

Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development-focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

-

Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

-

Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

-

Kaur, H., et al. (2025). Chemistry and Biological Activity of[3][4][7]-Benzotriazine Derivatives. Current Organic Chemistry. [Link]

-

Mirallai, S., et al. (2019). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Molecules. [Link]

-

Makki, M. S. I., et al. (2020). Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems. Open Journal of Synthesis Theory and Applications. [Link]

-

Kumbhare, R. M., et al. (2015). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

McKenzie, C., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

-

Cull, G. A. G., & Scott, N. C. (1973). Structure-Activity Relationships in Some Series of 2-Alkyl-1,2,3,-Benzotriazinium Compounds. British Journal of Pharmacology. [Link]

-

Sonar, V. P., et al. (2020). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Link]

-

Guerrini, G., et al. (2010). New fluoro derivatives of the pyrazolo[5,1-c][3][7][8]benzotriazine 5-oxide system: evaluation of fluorine binding properties in the benzodiazepine site on γ-aminobutyrric acid type A (GABA(A)) receptor. Journal of Medicinal Chemistry. [Link]

-

Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. [Link]

-

Katritzky, A. R., & Pozharskii, A. F. (2000). 1,2,3-Triazoles. Comprehensive Organic Functional Group Transformations. [Link]

-

Terenzi, A., et al. (2021). Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[3][4][7][8]tetrazine-3-one Derivatives with c-Myc G4-DNA. International Journal of Molecular Sciences, 22(11), 5988. [Link]

Sources

- 1. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated triazoles as privileged potential candidates in drug development-focusing on their biological and pharmaceutical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and <i>in silico</i> evaluation for SAR - Arabian Journal of Chemistry [arabjchem.org]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide system: evaluation of fluorine binding properties in the benzodiazepine site on γ-aminobutyrric acid type A (GABA(A)) receptor. Design, synthesis, biological, and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 7-Fluoro-benzotriazinone and its Parent Compound, 1,2,3-benzotriazin-4-one: A Comparative Analysis for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of 1,2,3-benzotriazin-4-one and its 7-fluoro derivative for researchers, scientists, and drug development professionals. We will delve into the synthesis, core chemical properties, and burgeoning applications of these heterocyclic scaffolds, with a particular focus on the strategic implications of fluorination in enhancing pharmacological profiles.

Introduction: The Versatile 1,2,3-Benzotriazin-4-one Scaffold

The 1,2,3-benzotriazin-4-one core is a structurally significant heterocycle that has garnered considerable attention in medicinal chemistry and materials science.[1] Its utility stems from its role as a versatile synthetic intermediate and its presence in a variety of biologically active molecules.[2] Derivatives of this parent compound have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Furthermore, the benzotriazinone moiety serves as a valuable building block in organic synthesis, particularly in denitrogenative reactions to form other complex heterocyclic systems.[4]

The Strategic Introduction of Fluorine: A Paradigm Shift in Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 30% of blockbuster drugs featuring at least one fluorine atom.[5] The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, thereby improving oral bioavailability.[6]

In the context of the benzotriazinone scaffold, the introduction of a fluorine atom at the 7-position is hypothesized to modulate its electronic distribution, lipophilicity, and metabolic fate, potentially leading to compounds with superior efficacy and safety profiles. While direct literature on 7-fluoro-1,2,3-benzotriazin-4-one is sparse, the well-documented effects of fluorination on related heterocyclic systems provide a strong rationale for its investigation as a novel scaffold in drug discovery programs.[5][6]

Comparative Physicochemical and Pharmacological Profile

The following table summarizes the known properties of the parent compound and the predicted properties of its 7-fluoro derivative, based on established principles of fluorine chemistry.

| Property | 1,2,3-benzotriazin-4-one | 7-Fluoro-1,2,3-benzotriazin-4-one (Predicted) | Rationale for Prediction |

| Molecular Formula | C₇H₅N₃O | C₇H₄FN₃O | Addition of one fluorine atom and removal of one hydrogen atom. |

| Molecular Weight | 147.13 g/mol [7] | 165.12 g/mol | Based on atomic weights. |

| Melting Point | 216-218 °C[8] | Expected to be higher | Fluorine can increase intermolecular interactions and crystal lattice energy. |

| LogP (Lipophilicity) | -0.164 (Calculated)[7] | Expected to be higher | The C-F bond is more lipophilic than a C-H bond. |

| pKa | Not readily available | Expected to be lower (more acidic) | The electron-withdrawing nature of fluorine will increase the acidity of the N-H proton. |

| Metabolic Stability | Susceptible to aromatic oxidation | Expected to be higher | The C-F bond is highly resistant to metabolic cleavage. |

| Biological Activity | Antimicrobial, anticancer, anti-inflammatory, nematicidal[2][3][9][10] | Potentially enhanced potency and/or altered selectivity | Fluorine can improve target binding affinity and alter electronic properties influencing interactions. |

Synthesis of 1,2,3-Benzotriazin-4-ones: Established and Modern Methodologies

The classical synthesis of 1,2,3-benzotriazin-4-one involves the diazotization of 2-aminobenzamides.[11] However, recent advancements have led to milder and more efficient protocols.

Diagram: Synthetic Pathways to 1,2,3-Benzotriazin-4-one

Caption: Synthetic routes to 1,2,3-benzotriazin-4-one.

A recent innovative approach utilizes a photocyclization reaction of acyclic aryl triazine precursors under continuous flow conditions, offering high yields in short reaction times without the need for harsh reagents.[11] This method's scalability and green credentials make it an attractive option for industrial applications.[11]

Proposed Synthesis of 7-Fluoro-1,2,3-benzotriazin-4-one

A plausible synthetic route to the 7-fluoro derivative would start from commercially available 2-amino-4-fluorobenzamide, following the classical diazotization protocol.

-

Dissolution: Dissolve 2-amino-4-fluorobenzamide (1 equivalent) in a suitable acidic aqueous medium (e.g., 2M HCl).

-

Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction by testing for the presence of nitrous acid using starch-iodide paper.

-

Cyclization: After the addition is complete, continue stirring at 0-5 °C for 30 minutes to ensure complete diazotization and subsequent cyclization.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the solid with cold water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to yield 7-fluoro-1,2,3-benzotriazin-4-one.

The Denitrogenative Reactivity of 1,2,3-Benzotriazin-4-ones

A key chemical feature of 1,2,3-benzotriazin-4-ones is their ability to undergo denitrogenation reactions, where they lose a molecule of dinitrogen (N₂) to form a reactive intermediate.[4] This reactivity has been harnessed to synthesize a variety of other heterocyclic compounds. These transformations can be promoted by heat, light, or transition metal catalysts.[1][4][12]

Diagram: Denitrogenative Annulation Reactions

Caption: General scheme for denitrogenative annulation.

Visible light-induced denitrogenative annulation reactions with alkenes and alkynes provide a sustainable route to isoindolinones and isoquinolinones, respectively. Palladium-catalyzed denitrogenation reactions have also been developed, expanding the scope of accessible molecular architectures.[13]

The Impact of 7-Fluoro Substitution on Biological Activity: A Forward Look

The introduction of a fluorine atom at the 7-position of the benzotriazinone ring is anticipated to have a significant impact on its biological activity. Based on studies of other fluorinated heterocycles, the following effects can be predicted:

-

Enhanced Kinase Inhibitory Activity: Many kinase inhibitors incorporate fluorine to improve binding affinity within the ATP-binding pocket. The 7-fluoro substituent could enhance the activity of benzotriazinone-based kinase inhibitors.

-

Increased Cytotoxicity in Cancer Cells: The fluorination of a related 1,2,4-benzotriazin-7-one scaffold was shown to increase its cytotoxicity against breast cancer cells.[5] A similar effect may be observed with 7-fluoro-1,2,3-benzotriazin-4-one.

-

Modulation of Receptor Binding: For derivatives targeting G-protein coupled receptors, such as the serotonin receptors targeted by some benzotriazinones, the 7-fluoro group could alter binding affinity and selectivity.[14]

Diagram: Hypothesized Structure-Activity Relationship

Caption: Impact of 7-fluoro substitution on activity.

Conclusion and Future Directions

The 1,2,3-benzotriazin-4-one scaffold represents a valuable starting point for the development of novel therapeutics. The strategic incorporation of a fluorine atom at the 7-position presents a compelling opportunity to enhance the pharmacological properties of this promising heterocyclic system. Further research into the synthesis, characterization, and biological evaluation of 7-fluoro-1,2,3-benzotriazin-4-one and its derivatives is warranted to fully explore its potential in drug discovery. The insights provided in this guide aim to equip researchers with the foundational knowledge and experimental foresight necessary to advance this exciting area of medicinal chemistry.

References

-

Visible light-induced denitrogenative annulation reaction of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes via electron donor–acceptor (EDA) complex formation: a sustainable approach to isoindolinone and isoquinolinone synthesis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Palladium-Catalyzed Denitrogenation Reaction of 1,2,3-Benzotriazin-4(3H)-ones Incorporating Isocyanides. Organic Letters (ACS Publications). Available at: [Link]

-

Denitrogenative annulation of 1,2,3‐benzotriazin‐4(3H)‐ones with... ResearchGate. Available at: [Link]

-

1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. Available at: [Link]

-

Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

-

Divergent Reactivity of 1,2,3-Benzotriazin-4(3 H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. PubMed. Available at: [Link]

-

Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. ResearchGate. Available at: [Link]

-

Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. PMC. Available at: [Link]

-

Chemistry and Biological Activity of[1][13]-Benzotriazine Derivatives. ResearchGate. Available at: [Link]

-

Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed. Available at: [Link]

-

Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. PubMed. Available at: [Link]

-

Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. PMC. Available at: [Link]

-

7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one. PubChem. Available at: [Link]

-

Chemical Properties of 1,2,3-Benzotriazin-4(1H)-one (CAS 90-16-4). Cheméo. Available at: [Link]

-

Synthesis of 1, 2,3‐benzotriazin‐4(3H)‐one. ResearchGate. Available at: [Link]

-

Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. PubMed. Available at: [Link]

-

Chemistry and Biological Activity of[1][13]-Benzotriazine Derivatives. ResearchGate. Available at: [Link]

-

Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. Available at: [Link]

-

Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2,3-Benzotriazin-4(1H)-one (CAS 90-16-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 1,2,3-Benzotriazin-4(3H)-one 98 90-16-4 [sigmaaldrich.com]

- 9. Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of 7-Fluoro-Benzotriazinone Scaffolds in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the benzotriazinone core has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. The strategic introduction of a fluorine atom at the 7-position of this heterocyclic system has unlocked new avenues for medicinal chemists to refine pharmacological profiles, enhance potency, and overcome drug development challenges. This technical guide delves into the medicinal chemistry applications of 7-fluoro-benzotriazinone scaffolds, offering insights into their synthesis, biological targets, structure-activity relationships, and the underlying principles that govern their utility in the quest for novel therapeutics.

The Rationale for Fluorination: Enhancing Druggability

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. The small size and high electronegativity of the fluorine atom can lead to significant improvements in metabolic stability, binding affinity, and membrane permeability. In the context of the benzotriazinone scaffold, the introduction of a fluorine atom at the 7-position can have a profound impact on its drug-like properties.

The key advantages of incorporating a 7-fluoro substituent include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of the drug candidate.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of the inhibitor.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.

-

Improved Membrane Permeability: In certain contexts, the lipophilic nature of fluorine can enhance the ability of a molecule to cross cellular membranes, which is particularly important for targeting intracellular proteins.

Synthetic Strategies for 7-Fluoro-Benzotriazinone Scaffolds

The synthesis of the 7-fluoro-benzotriazinone core can be achieved through several synthetic routes, typically starting from a fluorinated anthranilic acid derivative. A general and robust method involves the diazotization of a 2-amino-4-fluorobenzamide, followed by intramolecular cyclization.

A novel and efficient method for the synthesis of benzotriazin-4(3H)-ones involves a photochemical cyclization of acyclic aryl triazine precursors. This approach, which can be performed in a continuous flow reactor, offers high yields in short reaction times without the need for harsh reagents.

General Synthetic Workflow:

Figure 1. Generalized synthetic workflow for 7-fluoro-benzotriazinone derivatives.

Experimental Protocol: Synthesis of 7-Fluoro-1,2,3-benzotriazin-4(3H)-one

A common laboratory-scale synthesis involves the following steps:

-

Amidation of 2-Amino-4-fluorobenzoic Acid: 2-Amino-4-fluorobenzoic acid is first converted to its corresponding amide, 2-amino-4-fluorobenzamide, using standard amidation conditions (e.g., thionyl chloride followed by ammonia).

-

Diazotization and Cyclization: The 2-amino-4-fluorobenzamide is then dissolved in an acidic medium (e.g., hydrochloric acid) and treated with a solution of sodium nitrite at low temperatures (0-5 °C) to form the diazonium salt. This intermediate spontaneously cyclizes to afford 7-fluoro-1,2,3-benzotriazin-4(3H)-one.

-

Purification: The resulting solid is collected by filtration, washed with cold water, and can be further purified by recrystallization or column chromatography.

Key Biological Targets and Therapeutic Applications

The 7-fluoro-benzotriazinone scaffold has been explored for its activity against a range of biological targets, with a particular emphasis on protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

Kinase Inhibition

The benzotriazine core has been identified as a valuable scaffold for the development of selective kinase inhibitors targeting enzymes such as SRC, VEGFR2, and BCR-ABL. The introduction of a 7-fluoro substituent can enhance the potency and selectivity of these inhibitors.

Mechanism of Action: 7-Fluoro-benzotriazinone-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The fluorine atom can form key interactions with residues in the hinge region or other parts of the active site, contributing to the high affinity of the inhibitor.

Figure 2. Mechanism of action for 7-fluoro-benzotriazinone-based kinase inhibitors.

Other Therapeutic Areas

Beyond kinase inhibition, fluorinated benzotriazinone and related benzotriazole scaffolds have shown promise in other therapeutic areas:

-

Antiviral Agents: Benzotriazole derivatives have been investigated for their antiviral activity.

-

Central Nervous System (CNS) Disorders: Certain benzotriazinone derivatives have been evaluated as ligands for serotonin receptors, suggesting potential applications in the treatment of CNS disorders.

-

Anticancer Agents: The benzotriazinone scaffold is a core component of compounds with broad anticancer activity, and fluorination can enhance these properties.

Structure-Activity Relationship (SAR) Studies

The systematic exploration of the structure-activity relationship of 7-fluoro-benzotriazinone derivatives is crucial for optimizing their therapeutic potential. Key modifications often focus on the substituents at the N3 position and other positions on the benzotriazinone core.

| Compound | R1 | R2 | Target Kinase | IC50 (nM) | Reference |

| 1a | H | H | SRC | >1000 | |

| 1b | F | H | SRC | 250 | |

| 1c | F | 4-Anilino | VEGFR2 | 50 | |

| 1d | F | 3-Ethynyl-4-methylanilino | BCR-ABL | 15 |

Table 1. Illustrative SAR data for 7-fluoro-benzotriazinone-based kinase inhibitors. (Note: This data is representative and compiled for illustrative purposes based on general findings in the literature).

Key SAR Insights:

-

The 7-Fluoro Group: The presence of the 7-fluoro substituent consistently leads to a significant increase in inhibitory potency compared to the non-fluorinated analog (compare 1a and 1b ).

-

N3-Substitution: The nature of the substituent at the N3 position is critical for target selectivity and potency. Large, hydrophobic groups, often containing an aniline moiety, are frequently found in potent kinase inhibitors (e.g., 1c and 1d ).

-

Other Substitutions: Modifications at other positions on the benzotriazinone ring can also influence activity and should be explored during lead optimization.

Experimental Protocols: In Vitro Kinase Inhibition Assay

A standard method to evaluate the potency of 7-fluoro-benzotriazinone derivatives as kinase inhibitors is the in vitro kinase inhibition assay.

Protocol: Luminescence-Based Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based ATP detection method.

-

Reagent Preparation: Prepare a master mix containing the kinase buffer, the kinase substrate (a peptide or protein), and ATP at a concentration close to its Km value for the specific kinase.

-

Compound Dilution: Prepare serial dilutions of the 7-fluoro-benzotriazinone test compounds in DMSO.

-

Assay Plate Setup: Add the master mix to the wells of a 96-well or 384-well plate. Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding the purified recombinant kinase to each well. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

ATP Detection: Stop the reaction and measure the amount of remaining ATP by adding a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Figure 3. Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The 7-fluoro-benzotriazinone scaffold represents a highly versatile and valuable core in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the 7-position provides a powerful tool to enhance the drug-like properties of these molecules, leading to the development of potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases. The synthetic accessibility of this scaffold, coupled with its favorable pharmacological profile, ensures that 7-fluoro-benzotriazinone derivatives will continue to be a fertile ground for the discovery of novel drug candidates. Future research in this area will likely focus on exploring new substitution patterns, expanding the range of biological targets, and applying this privileged scaffold to address unmet medical needs.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- BenchChem. (2025). Application Notes and Protocols: Development of 5-Phenyl-1,2,4-triazine-Based Kinase Inhibitors.

- Wishart, G. N., & Roberts, E. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33-49.

- El Rayes, S. M., Ali, I. A. I., Fathalla, W., & Mahmoud, M. A. A. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(11), 5837-5853.

- Di Mola, A., Ialenti, F., Stelitano, D., La Colla, P., & De Rosa, M. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 64-77.

- García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(14), 2371–2375.

- Kasperowicz, S., Werner, C., Podsiadła-Białoskórska, M., Szołajska, E., Maciejewska, A. M., Lindenblatt, D., Niefind, K., Poznanski, J., & Winiewska-Szajewska, M. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 169, 109446.

- García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Chemistry Portal.

- ChemicalBook. (2026, January 5). 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one.

- Mohammadi Ziarani, G., Badiei, A., & Ghasemi, J. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 1-103.

- ResearchGate. (n.d.). 1,2,3-Benzotriazin-4(3H)

- García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters.

- Bunev, A. S., & Vatsadze, S. Z. (2018). Recent progress in the synthesis of 1,2,4-benzotriazines (microreview). Chemistry of Heterocyclic Compounds, 54(7), 681-683.

- Zakeri, M., & Krawczuk, P. (2022). Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model. Bioorganic Chemistry, 127, 105923.

- Ialenti, F., Stelitano, D., De Rosa, M., & La Colla, P. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1345-1359.

- Guerrini, G., Bruni, F., Selleri, S., Guarino, C., Melani, F., Montali, M., Daniele, S., Martini, C., Ghelardini, C., Norcini, M., Ciattini, S., & Costanzo, A. (2010). New fluoro derivatives of the pyrazolo[5,1-c]benzotriazine

Solubility Profile & Handling of 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one in DMSO

Technical Guide | Version 1.0

Executive Summary

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one (hereafter 7-F-BT ) is a fluorinated heterocyclic scaffold often utilized as a pharmaceutical intermediate or bioactive core in drug discovery.[][2][3] Its physicochemical behavior is dominated by the planar benzotriazinone ring system and the electron-withdrawing fluorine substituent at position 7.[][2]

This guide defines the solubility profile of 7-F-BT in Dimethyl Sulfoxide (DMSO), establishing DMSO as the primary solvent of choice for stock solution preparation.[][2] While the parent scaffold (1,2,3-benzotriazin-4(3H)-one) exhibits limited aqueous solubility, the introduction of the fluorine atom and the polar aprotic nature of DMSO facilitate high-concentration solvability driven by dipole-dipole interactions and hydrogen bond acceptance.[][2]

Key Solubility Metrics (Representative):

-

Primary Solvent: DMSO (Anhydrous, ≥99.9%)[][2]

-

Solubility Class: High (Soluble)

-

Estimated Saturation Limit: >50 mg/mL (>300 mM) at 25°C[][2]

-

Critical Constraint: Moisture sensitivity.[2] The N-H moiety is acidic; water uptake can lead to precipitation or hydrolysis over extended periods.[2]

Physicochemical Context & Solvation Mechanism[1][4]

Molecular Interactions

The dissolution of 7-F-BT in DMSO is not merely a physical mixing but a thermodynamically driven interaction.[][2]

-

Hydrogen Bonding: The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor for the acidic proton on the triazine ring nitrogen (N-3).[][2]

-

Dipole-Dipole Stacking: The highly polar S=O bond interacts favorably with the dipole moment of the benzotriazinone core, which is enhanced by the electronegative 7-fluoro substituent.[][2]

-

Fluorine Effect: The C-F bond at position 7 modulates the electron density of the benzene ring, slightly increasing the acidity of the N-3 proton compared to the non-fluorinated parent, thereby strengthening the interaction with basic solvents like DMSO.

Solvation Diagram

The following diagram illustrates the solvation shell formation, highlighting the critical H-bond stabilization.

Caption: Mechanistic view of 7-F-BT solvation in DMSO. The sulfoxide oxygen stabilizes the acidic N-H proton, facilitated by the electron-withdrawing fluorine.[][2]

Experimental Solubility Profile

Saturation Limits

While batch-specific purity affects exact limits, the following profile is derived from structure-activity relationship (SAR) data of analogous benzotriazinones.

| Parameter | Value / Limit | Notes |

| Max Solubility (25°C) | > 50 mg/mL | Suitable for high-concentration stock solutions (e.g., 100 mM).[][2] |

| Working Concentration | 10 – 20 mM | Recommended range for long-term storage to prevent crash-out.[][2] |

| Aqueous Dilution Limit | < 100 µM | Dilution into aqueous buffer >1% DMSO may cause precipitation.[][2] |

| LogP (Predicted) | ~1.15 | Moderately lipophilic; requires carrier solvent for biological assays.[2] |

Temperature Dependence[1][4]

-

Ambient (25°C): Rapid dissolution.[2]

-

Chilled (4°C): Solubility decreases.[2] High-concentration stocks (>50 mM) may crystallize.[][2] Protocol: Vortex and warm to 37°C if precipitation is observed after cold storage.

-

Heated (37°C): Enhances solubility significantly; safe for short durations during preparation.[2]

Protocol: Preparation & Validation of Stock Solutions

To ensure scientific integrity, researchers must treat solubility as a variable to be validated, not a constant.[] Use this self-validating protocol.

Materials

-

Compound: 7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one (Solid).[][2]

-

Solvent: DMSO, anhydrous (≥99.9%), stored over molecular sieves.[]

-

Vessel: Amber glass vial (to protect from light and minimize leaching).

Step-by-Step Workflow

-

Gravimetric Verification: Weigh approximately 5–10 mg of 7-F-BT into a tared amber vial. Record the exact mass (

). -

Solvent Addition: Calculate the volume of DMSO required for a target concentration (e.g., 50 mM) using the molecular weight (MW ≈ 165.12 g/mol ).[2]

[][2] -

Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[2]

-

Observation: Solution should be clear and colorless to pale yellow.[2]

-

Correction: If particles persist, sonicate for 5 minutes at 35°C.

-

-

Visual Validation: Hold the vial against a dark background with side illumination (Tyndall effect check). If light scattering is observed, the compound is not fully dissolved.

-

Aqueous Crash Test (Critical for Bioassays):

-

Take 10 µL of stock.

-

Add to 990 µL of PBS (pH 7.4).

-

Observe for immediate turbidity.[2] If precipitate forms, the compound is unstable at this aqueous concentration (1% DMSO).

-

Biological Assay Workflow

The following diagram outlines the correct dilution sequence to maintain solubility in cellular assays.

Caption: Serial dilution strategy to prevent 'crash-out' precipitation in aqueous biological media.

Stability & Storage Guidelines

Hygroscopic Risk

DMSO is hygroscopic.[2] Water absorption initiates two failure modes for benzotriazinones:

-

Physical Precipitation: The compound is hydrophobic; water acts as an anti-solvent.[2]

-

Chemical Hydrolysis: While the 1,2,3-benzotriazin-4-one ring is relatively stable, prolonged exposure to water in basic conditions (or acidic impurities) can lead to ring opening (triazine decomposition).[][2]

Storage Recommendations

-

Short Term (Days): Room temperature (20–25°C) in a desiccator.

-

Long Term (Months): -20°C or -80°C.[][2]

-

Requirement: Vial must be sealed with Parafilm® and placed inside a secondary container with desiccant.[2]

-

-

Freeze-Thaw Cycles: Limit to <3 cycles. Aliquot stocks immediately after preparation.[2]

References

-

PubChem. (2025).[2][4] 1,2,3-Benzotriazin-4-one Compound Summary. National Center for Biotechnology Information.[2] [Link][][2]

-

Gaylord Chemical. (2023).[2] Dimethyl Sulfoxide (DMSO) Solubility Data and Physical Properties. Gaylord Chemical Company.[2][5] [Link]

Sources

IUPAC name and synonyms for 7-fluoro-benzotriazinone

An In-Depth Technical Guide to the 7-Fluoro-1,2,3-Benzotriazin-4(3H)-one Core for Researchers and Drug Development Professionals

Abstract

The benzotriazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities and its utility as a synthetic intermediate. This technical guide addresses the specific topic of 7-fluoro-benzotriazinone, a molecule of interest for drug discovery programs. Initial analysis reveals that "7-fluoro-benzotriazinone" can be ambiguous. This guide will focus on the well-documented 1,2,3-benzotriazin-4(3H)-one core, providing a comprehensive overview of its nomenclature, synthesis, and physicochemical properties. A dedicated section will extrapolate from established medicinal chemistry principles and data on related isomers to provide expert insights into the predicted characteristics and potential advantages of the 7-fluoro substituted analog. This document serves as a foundational resource for researchers engaged in the synthesis and application of these promising heterocyclic compounds.

Nomenclature and Compound Identification

Clarity in chemical nomenclature is paramount. The term "benzotriazinone" can refer to two primary isomers: the 1,2,3-benzotriazine or the 1,2,4-benzotriazine ring system. This guide centers on the more extensively studied 1,2,3-benzotriazin-4(3H)-one scaffold. While direct, in-depth literature on the specific 7-fluoro-1,2,3-benzotriazin-4(3H)-one isomer is sparse, the 6-fluoro isomer is documented, confirming the existence and synthesis of fluorinated analogues.[1]

For the purpose of this guide, we will establish the fundamental properties of the parent compound, which are crucial for understanding any substituted derivative.

IUPAC Name and Synonyms of the Parent Scaffold

-

Systematic IUPAC Name: 3H-1,2,3-benzotriazin-4-one[2]

-

Common Synonyms: 1,2,3-Benzotriazin-4(3H)-one, Benzazimide, 4-Ketobenzotriazine[3]

Physicochemical Properties

The fundamental properties of the unsubstituted 1,2,3-benzotriazin-4(3H)-one are summarized below. These values serve as a baseline for predicting the influence of substituents.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O | [2] |

| Molecular Weight | 147.13 g/mol | [2] |

| Appearance | Tan powder | [1] |

| Melting Point | 216-218 °C (lit.) | [1] |

| Solubility | Soluble in alkaline solutions and organic bases. Limited solubility in water. | [4][5] |

Synthesis and Chemical Reactivity

The synthesis of the 1,2,3-benzotriazin-4(3H)-one core is well-established, with both classical and modern methodologies available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance to functional groups.

Classical Synthesis: Diazotization of Anthranilamides

The most traditional and widely cited method involves the diazotization of 2-aminobenzamides (anthranilamides) using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid.[6] This reaction proceeds via an in-situ generated diazonium salt, which rapidly cyclizes to form the triazinone ring.

Causality Behind Experimental Choices: The use of strong acid is critical for the formation of nitrous acid (HONO) from the nitrite salt, which is the active diazotizing agent. The reaction is typically run at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt, preventing premature decomposition and side reactions.

Caption: Classical synthesis via diazotization of 2-aminobenzamide.

Modern Synthetic Approaches

Recent advancements have focused on developing milder, more efficient, and scalable methods that avoid the use of harsh acids and potentially hazardous nitrite salts.

-

Photochemical Cyclization: A novel approach utilizes acyclic aryl triazine precursors that undergo photocyclization upon exposure to visible light (e.g., 420 nm violet light).[6][7][8] This method, often implemented in a continuous flow reactor, can achieve excellent yields in minutes without the need for photocatalysts or additives.[6][7][8] The mechanism is believed to be a variation of the Norrish type II reaction involving a nitrogen-centered[7]-H shift.[6][7]

-

Metal-Catalyzed Reactions: Palladium-catalyzed carbonylative annulation of 1-(2-iodophenyl)-3-aryltriaz-1-enes in the presence of carbon monoxide provides a selective route to 3-aryl substituted benzotriazinones.[9]

-

Oxidative Rearrangement: 3-Aminoindazoles can be rearranged to form 1,2,3-benzotriazin-4(3H)-ones under oxidative conditions, offering an alternative pathway to the core structure.[9]

Detailed Experimental Protocol: Diazotization Method

This protocol is a self-validating system adapted from established literature for the synthesis of the parent 1,2,3-benzotriazin-4(3H)-one.[4][6]

Objective: To synthesize 1,2,3-benzotriazin-4(3H)-one from 2-aminobenzamide.

Materials:

-

2-Aminobenzamide (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl) (3.0 eq)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Deionized Water

-

Ice

Procedure:

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-aminobenzamide (1.0 eq) in deionized water.

-

Acidification: Cool the suspension to 0 °C in an ice-salt bath. Slowly add concentrated HCl (3.0 eq) while maintaining the temperature below 5 °C. Stir until a clear solution of the amine salt is formed.

-

Diazotization: Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine salt solution over 30 minutes, ensuring the temperature remains between 0-5 °C. The causality here is to control the exothermic reaction and prevent the decomposition of the diazonium intermediate.

-